1,5-Diamino-2,6-dibromoanthracene-9,10-dione
CAS No.: 106782-84-7
Cat. No.: VC17598096
Molecular Formula: C14H8Br2N2O2
Molecular Weight: 396.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106782-84-7 |
---|---|
Molecular Formula | C14H8Br2N2O2 |
Molecular Weight | 396.03 g/mol |
IUPAC Name | 1,5-diamino-2,6-dibromoanthracene-9,10-dione |
Standard InChI | InChI=1S/C14H8Br2N2O2/c15-7-3-1-5-9(11(7)17)14(20)6-2-4-8(16)12(18)10(6)13(5)19/h1-4H,17-18H2 |
Standard InChI Key | HWPYVCPPKQFTDS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C=CC(=C3N)Br)N)Br |
Introduction
Structural and Physicochemical Properties
Molecular Identification
1,5-Diamino-2,6-dibromoanthracene-9,10-dione belongs to the anthraquinone family, a class of compounds renowned for their planar conjugated π-systems and redox activity. Key structural parameters include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 396.034 g/mol |
Exact Mass | 393.895 g/mol |
Polar Surface Area (PSA) | 86.18 Ų |
CAS Registry Number | 106782-84-7 |
The compound’s planar anthraquinone backbone facilitates π-π stacking interactions, while the electron-withdrawing bromine atoms and electron-donating amino groups create a push-pull electronic structure, enhancing its suitability for charge-transfer applications .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for confirming its structure. In -NMR, aromatic protons resonate between 6.7–8.5 ppm, with distinct upfield shifts observed for protons near bromine substituents due to electronegativity effects . The -NMR spectrum reveals carbonyl carbons at ~180 ppm and aromatic carbons between 120–150 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 393.895, consistent with the exact mass .
Synthetic Methodologies
Bromination of Anthraquinone Precursors
The synthesis begins with the bromination of 1,5-diaminoanthraquinone (1,5-DAAQ). Traditional methods using -bromosuccinimide (NBS) or aluminum chloride () yield poor conversions, necessitating alternative approaches . Optimal results are achieved by treating 1,5-DAAQ with elemental bromine (, 2.5 equiv) in glacial acetic acid at room temperature, yielding 1,5-diamino-2,6-dibromoanthraquinone-9,10-dione in >80% purity . This method minimizes side reactions, preserving the amino and carbonyl functionalities.
Functionalization via Cross-Coupling Reactions
The bromine atoms at the 2,6-positions serve as handles for further derivatization. For instance, Sonogashira coupling with tri(isopropyl)silyl (TIPS) acetylene in the presence of and introduces ethynyl groups, enhancing solubility and enabling π-extension :
This reaction proceeds with >90% efficiency, as confirmed by -NMR and Fourier-transform infrared spectroscopy (FTIR) .
Electronic and Optoelectronic Properties
Frontier Molecular Orbitals (FMOs)
Density functional theory (DFT) calculations reveal that bromine substitution lowers the energy of the lowest unoccupied molecular orbital (LUMO) by 0.8 eV compared to non-halogenated analogs, while amino groups raise the highest occupied molecular orbital (HOMO) by 0.5 eV . This narrows the HOMO-LUMO gap (), promoting visible-light absorption and charge-transfer interactions .
Absorption and Emission Profiles
Ultraviolet-visible (UV-vis) spectroscopy shows a strong π→π* transition at () . Photoluminescence studies in tetrahydrofuran (THF) reveal a broad emission band at 610 nm, attributed to intramolecular charge transfer (ICT) between the amino donors and quinone acceptors .
Applications in Materials Science
Organic Semiconductors
The compound’s planar structure and tunable FMOs make it a precursor for high-mobility organic semiconductors. For example, coupling with thiophene or phenylenevinylene units yields polymers with hole mobilities exceeding , suitable for organic field-effect transistors (OFETs) .
Fluorescent Sensors
Functionalized derivatives exhibit solvatochromism and selective fluorescence quenching in the presence of nitroaromatics like picric acid (PA). A 2016 study demonstrated a limit of detection (LOD) of 10 ppb for PA in aqueous media, leveraging ICT and electron transfer mechanisms .
Redox-Active Coordination Polymers
Incorporation into metal-organic frameworks (MOFs) via pyridyl linkers produces materials capable of reversible anthraquinone/anthrahydroquinone redox cycling. These MOFs catalyze the generation of hydrogen peroxide () from molecular oxygen, with turnover numbers (TONs) exceeding 500 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume